molecular formula C12H22O3 B8446888 3-Oxooctanoic acid t-butyl ester

3-Oxooctanoic acid t-butyl ester

Cat. No. B8446888
M. Wt: 214.30 g/mol
InChI Key: TVJTYAVGPKFLSO-UHFFFAOYSA-N
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Patent
US08163713B2

Procedure details

Anhydrous THF (200 ml) was introduced into a dried two-necked flask to which sodium hydride (60 w/w %, 2.71 g, 67.8 mmol) was added. The temperature thereof was allowed to fall to 0° C., and t-butyl acetoacetate (9.00 g, 56.9 mmol) was added dropwise thereto. The resulting mixture was stirred for 10 minutes while maintaining the temperature thereof at 0° C., and then n-butyllithium (1.6M hexane solution, 39.1 ml, 62.6 mmol) was added dropwise. After the obtained mixture was stirred for 30 minutes at 0° C., 1-iodobutane (13.6 g, 73.9 mmol) was added thereto, and then stirred for 6 hours. A saturated ammonium chloride solution was added to the obtained mixture and extracted 3 times with diethyl ether. The resulting organic layer was dried with anhydrous magnesium sulfate, filtered and concentrated. The obtained residue was purified by column chromatography (silica gel: 200 g, n-hexane/ethyl acetate=10/1) to produce the target compound (11.3 g, 73%).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
39.1 mL
Type
reactant
Reaction Step Two
Quantity
13.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.71 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
73%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])(=[O:8])[CH2:4][C:5]([CH3:7])=[O:6].[CH2:14]([Li])[CH2:15][CH2:16][CH3:17].ICCCC.[Cl-].[NH4+]>C1COCC1>[C:10]([O:9][C:3](=[O:8])[CH2:4][C:5](=[O:6])[CH2:7][CH2:14][CH2:15][CH2:16][CH3:17])([CH3:13])([CH3:12])[CH3:11] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC(C)(C)C
Step Two
Name
Quantity
39.1 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
13.6 g
Type
reactant
Smiles
ICCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
2.71 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to fall to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature
STIRRING
Type
STIRRING
Details
After the obtained mixture was stirred for 30 minutes at 0° C.
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred for 6 hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic layer was dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by column chromatography (silica gel: 200 g, n-hexane/ethyl acetate=10/1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)(C)OC(CC(CCCCC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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